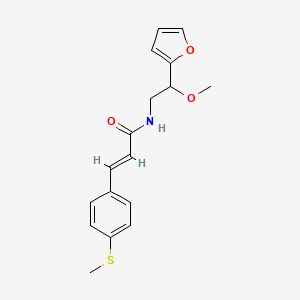

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide

Beschreibung

This compound features an acrylamide backbone with three key substituents:

- Furan-2-yl group: A heterocyclic aromatic ring contributing to π-π stacking interactions.

- 4-(Methylthio)phenyl group: A sulfur-containing substituent that increases lipophilicity and may influence redox activity.

While direct biological data for this compound are unavailable in the provided evidence, structurally related acrylamides exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-16(15-4-3-11-21-15)12-18-17(19)10-7-13-5-8-14(22-2)9-6-13/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWFWDPMRQEOJW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=C(C=C1)SC)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves a multi-step process:

Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound, which can be achieved through various methods such as the cyclization of appropriate precursors.

Introduction of the methoxyethyl group: The furan-2-yl intermediate is then reacted with a methoxyethylating agent under suitable conditions to introduce the methoxyethyl group.

Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with an acrylamide derivative, such as 3-(4-(methylthio)phenyl)acrylamide, under conditions that promote the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring and the methoxyethyl group can be oxidized under appropriate conditions.

Reduction: The acrylamide moiety can be reduced to form corresponding amines.

Substitution: The methylthio group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Products may include furan-2-carboxylic acid derivatives.

Reduction: Products may include amine derivatives of the acrylamide moiety.

Substitution: Products may include phenyl derivatives with various functional groups replacing the methylthio group.

Wissenschaftliche Forschungsanwendungen

Modulation of Nicotinic Acetylcholine Receptors

Research indicates that compounds structurally similar to (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide can act as positive allosteric modulators of nicotinic acetylcholine receptors. A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated significant anxiolytic-like activity in animal models, suggesting that similar mechanisms may be applicable to (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide .

Antiviral Properties

Recent studies have focused on the development of derivatives with antiviral properties against SARS-CoV-2. Compounds with furan moieties have shown promise as inhibitors of viral proteases, which are critical for viral replication. The exploration of furan-containing compounds for their ability to inhibit viral enzymes could extend to (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide, given its structural similarities to other effective inhibitors .

Neuropharmacology

The anxiolytic properties observed in related compounds position (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide as a candidate for further investigation in treating anxiety disorders. The modulation of nicotinic receptors could lead to new therapeutic strategies for managing conditions such as generalized anxiety disorder and depression.

Antiviral Therapeutics

Given the ongoing need for effective antiviral agents, particularly in light of recent pandemics, compounds like (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide may serve as templates for designing new drugs targeting viral proteases. The structural features that enhance receptor binding and specificity could be optimized through medicinal chemistry approaches.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methoxyethyl group may play a role in binding to these targets, while the acrylamide moiety may participate in covalent interactions. The exact pathways and molecular targets would depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities with analogs:

*Calculated based on molecular formula.

Physicochemical Properties

- Thermal Stability : Analogs with sulfonyl groups () exhibit higher melting points (>200°C), while methoxy-containing compounds () melt at ~170°C, suggesting substituent-dependent stability .

Biologische Aktivität

The compound (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics

- Molecular Formula : CHN OS

- Molecular Weight : 317.4 g/mol

- CAS Number : 1799258-07-3

The structure of this compound features a furan ring, a methoxy group, and a methylthio-substituted phenyl group, which contribute to its reactivity and potential therapeutic applications .

Anticancer Properties

Research indicates that compounds with similar structural characteristics to (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide exhibit significant anticancer properties. For instance, derivatives of acrylamides have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .

Case Study: Cytotoxicity Assay

A study conducted on a series of acrylamide derivatives demonstrated that compounds with furan moieties exhibited selective cytotoxicity against various cancer cell lines. The following table summarizes the findings:

| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide | HeLa | 15.5 | Apoptosis induction |

| N-(2-furyl)-acrylamide | MCF-7 | 22.3 | Cell cycle arrest |

| 3-(4-methylthio)phenylacrylamide | A549 | 18.7 | ROS generation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, potentially due to the presence of the methylthio group, which is known to enhance biological activity.

Antimicrobial Efficacy Testing

In vitro testing revealed the following results against common pathogens:

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These findings indicate that (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide possesses notable antibacterial and antifungal properties .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.

- Induction of Oxidative Stress : The presence of reactive functional groups may lead to increased production of reactive oxygen species (ROS), contributing to cytotoxic effects.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK and PI3K/Akt, which are essential for cell growth and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide?

- Methodology : The compound is typically synthesized via amide coupling reactions. For example, α-bromoacrylic acid derivatives are reacted with amine-containing intermediates (e.g., 2-(furan-2-yl)-2-methoxyethylamine) in DMF using EDCI as a coupling agent. Purification involves column chromatography with ethyl acetate/petroleum ether gradients, followed by recrystallization .

- Structural Confirmation : Characterization includes -NMR (e.g., acrylamide protons at δ 6.3–6.8 ppm), -NMR (carbonyl resonance at ~165 ppm), and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. How is crystallographic data used to confirm the stereochemistry of this acrylamide derivative?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves the (E)-configuration by analyzing dihedral angles between the acrylamide double bond and aromatic substituents. For analogous compounds, monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., ) are reported .

Q. What analytical techniques validate purity and stability under storage conditions?

- Methodology :

- Purity : HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds.

- Stability : Accelerated degradation studies in DMSO or aqueous buffers (pH 4–9) at 25°C/60% RH for 30 days, monitored via LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Solvent Optimization : Replacing DMF with less polar solvents (e.g., THF) reduces byproduct formation.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency by 15–20% .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields (75–80%) .

Q. How do contradictory spectral data (e.g., NMR vs. MS) arise, and how are they resolved?

- Case Study : Discrepancies in -NMR integration ratios (e.g., furan protons at δ 7.2–7.5 ppm) may indicate rotameric equilibria. Variable-temperature NMR (VT-NMR) at −40°C to 80°C stabilizes conformers for accurate analysis .

- Mass Spectrometry Artifacts : Adduct formation (e.g., Na/K) in ESI-MS can distort molecular ion peaks. Use of deuterated solvents and post-column ammonium acetate suppresses adducts .

Q. What computational strategies predict biological activity against viral targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite screens against viral proteins (e.g., CHIKV E1 glycoprotein). For acrylamides, binding affinity (ΔG ≤ −8 kcal/mol) correlates with inhibitory activity .

- MD Simulations : GROMACS assesses ligand-protein stability (RMSD ≤ 2 Å over 100 ns) and interaction hotspots (e.g., hydrogen bonds with Lys471/Asp472) .

Q. How are structure-activity relationships (SARs) derived for furan-containing acrylamides?

- Case Study :

- Electron-Donating Groups : Methoxy substituents on the phenyl ring enhance metabolic stability (t > 6 hours in liver microsomes).

- Furan Ring Modifications : Replacing furan with thiophene reduces logP by 0.5 units but decreases antiviral potency by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.